molecular formula C19H18FN5OS B2705241 N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921790-22-9

N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2705241
CAS RN: 921790-22-9
M. Wt: 383.45
InChI Key: PDLINVQBVZIIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure analysis of such a compound would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques could provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Common reactions for such compounds could include substitutions, additions, or eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Facile Synthesis and Antimicrobial Activity : A series of compounds, including those related to the requested chemical structure, were synthesized through click reactions and evaluated for their antimicrobial activity. One compound demonstrated significant potency against A. niger, surpassing the reference drug Fluconazole in efficacy. Molecular docking studies helped ascertain the binding conformation of the most active compounds, highlighting their potential as antimicrobial agents (Punia et al., 2021).

Anticancer Screening

  • Synthesis and Anticancer Screening : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for cytotoxic activities against various cancer cell lines. Some derivatives showed potent cytotoxic results, particularly against breast cancer cells, compared with 5-fluorouracil, suggesting their promise as anticancer agents (Abu-Melha, 2021).

Molecular Modeling and Inhibitory Studies

  • Phosphoinositide 3-kinase (PI3K)/mTOR Inhibition : Investigations into various 6,5-heterocycles, including compounds similar to the requested structure, revealed their role as potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. These findings suggest a route to improve metabolic stability and therapeutic efficacy in cancer treatment (Stec et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds to minimize risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses .

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c1-13-6-8-14(9-7-13)24-10-11-25-18(24)22-23-19(25)27-12-17(26)21-16-5-3-2-4-15(16)20/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLINVQBVZIIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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